5-(furan-3-yl)-1H-indazole
Overview
Description
“5-(furan-3-yl)-1H-indazole” is a chemical compound that contains a furan ring and an indazole ring . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Indazole is a type of azole and consists of a pyrazole ring fused to a benzene ring. The specific compound “5-(furan-3-yl)-1H-indazole” would have the furan ring attached at the 5-position of the indazole ring .
Scientific Research Applications
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Antimicrobial Activity
- Field: Pharmacology and Medicine
- Application: Furan derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .
- Method: The synthesis of active pharmaceutical ingredients is illustrated in the referenced article .
- Results: The antimicrobial results of the examined compounds revealed promising results and some derivatives have activities similar to the references used .
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Synthesis of Heterocyclic Compounds
- Field: Organic Chemistry
- Application: Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds .
- Method: Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-thiazole-5-carboxylate, 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one, and 1-(2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one were synthesized from the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with different halogenated compounds .
- Results: A new series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties were synthesized using hydrazonoyl halides as precursors and evaluated for their in vitro antibacterial, and antifungal activities .
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Synthesis of 3-Aryl-3-(Furan-2-yl)propenoic Acid Derivatives
- Field: Organic Chemistry
- Application: A novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
- Method: The synthesis is based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .
- Results: The results of this synthesis method are not provided in the referenced article .
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Synthesis of 5-(furan-3-yl)barbiturate/thiobarbiturate Derivatives
- Field: Organic Chemistry
- Application: An effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives .
- Method: A one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .
- Results: A series of new polyfunctionalized 5-(furan-3-yl)barbiturates and 5-(furan-3-yl)thiobarbiturates were synthesized .
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Furan Platform Chemicals
- Field: Green Chemistry
- Application: The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
- Method: The method involves the use of biomass to produce furan platform chemicals .
- Results: The results of this method are not provided in the referenced article .
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Regiospecific Synthesis of Polysubstituted Furans
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Synthesis of 5-(furan-3-yl)barbiturate/thiobarbiturate Derivatives
- Field: Organic Chemistry
- Application: An effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives .
- Method: A one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .
- Results: A series of new polyfunctionalized 5-(furan-3-yl)barbiturates and 5-(furan-3-yl)thiobarbiturates were synthesized .
-
Furan Platform Chemicals
- Field: Green Chemistry
- Application: The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
- Method: The method involves the use of biomass to produce furan platform chemicals .
- Results: The results of this method are not provided in the referenced article .
-
Regiospecific Synthesis of Polysubstituted Furans
Safety And Hazards
properties
IUPAC Name |
5-(furan-3-yl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQMHNYJYMOCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=COC=C3)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696198 | |
Record name | 5-(Furan-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-3-yl)-1H-indazole | |
CAS RN |
885272-45-7 | |
Record name | 5-(Furan-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885272-45-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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